N-(1,2-benzoxazol-3-yl)-2-bromo-5-methoxybenzamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-2-bromo-5-methoxybenzamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2-bromo-5-methoxybenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-2-bromo-5-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), catalysts like iron(III) bromide.
Methoxylation: Methyl iodide, dimethyl sulfate, bases like sodium hydroxide or potassium carbonate.
Amidation: Amine or amide, coupling agents like EDCI or DCC.
Major Products
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced benzoxazole derivatives.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-2-bromo-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used as a probe to study various biological processes and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-bromo-5-methoxybenzamide involves interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(1,2-benzoxazol-3-yl)-2-bromo-5-methoxybenzamide: can be compared with other benzoxazole derivatives such as:
Uniqueness
This compound is unique due to the presence of the bromine and methoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzoxazole derivatives .
Properties
Molecular Formula |
C15H11BrN2O3 |
---|---|
Molecular Weight |
347.16 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-bromo-5-methoxybenzamide |
InChI |
InChI=1S/C15H11BrN2O3/c1-20-9-6-7-12(16)11(8-9)15(19)17-14-10-4-2-3-5-13(10)21-18-14/h2-8H,1H3,(H,17,18,19) |
InChI Key |
ZJENPEQCFIRICQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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